DAF-4 DA; 90%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

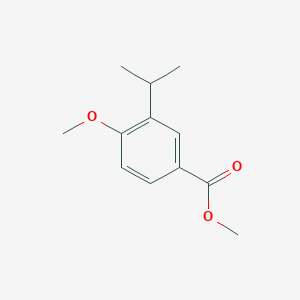

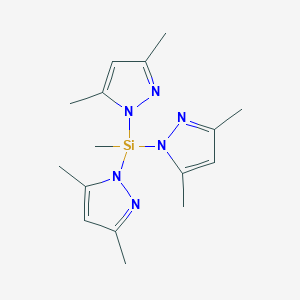

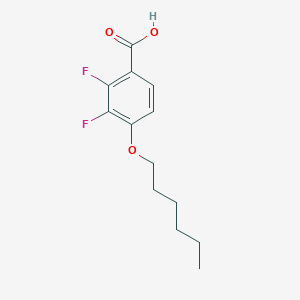

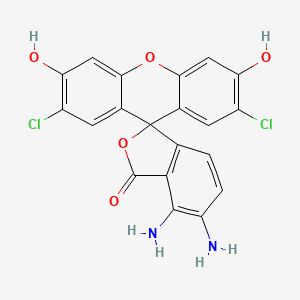

DAF-4 DA, also known as 3,4-Diamino-2’,7’-dichlorofluorescein diacetate, is a fluorescent detection compound . It is a non-fluorescent compound that becomes fluorescent upon reaction with nitric oxide (NO). DAF-4 DA is membrane permeant and is deacetylated by intracellular esterases to form DAF-4, which can react with NO to form the fluorescent DAF-4T . This property makes it useful for the fluorimetric detection of nitric oxide and in fluorescence microscopy to measure real-time changes in nitric oxide levels in vivo .

Molecular Structure Analysis

DAF-4 DA has a molecular formula of C24H16Cl2N2O7 and a molecular weight of 515.30 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

DAF-4 DA is non-fluorescent until it reacts with nitric oxide (NO). This reaction is facilitated by intracellular esterases that deacetylate DAF-4 DA to form DAF-4, which can then react with NO to form the fluorescent DAF-4T . This property allows DAF-4 DA to be used as an indicator for nitric oxide .Physical and Chemical Properties Analysis

DAF-4 DA is a light yellow powder . It is soluble in chloroform and DMSO . It is stable for at least 2 years when stored at -20°C . The spectral data for DAF-4 DA is λex 505nm, λem 530nm .科学研究应用

废水处理和环境管理

- 废水处理中的溶气浮选 (DAF):DAF 技术大幅降低了屠宰场废水中的化学需氧量 (COD) 和营养物质,COD 降低幅度为 32% 至 90%。它能够去除大量营养物质,并已证明在废水处理的各个阶段均有效,包括预处理和厌氧系统,这些系统适用于高有机化合物含量的废水 (Mittal,2006)。

水净化和环境健康

- DAF 在饮用水处理中的应用:DAF 特别适用于处理含有藻类、天然色素或有机物的供水,并且在浊度和颗粒去除效率方面优于沉淀。它还非常擅长去除贾第鞭毛虫囊肿和隐孢子虫卵囊,展示了其在饮用水净化和公共卫生中的重要性 (Edzwald,2010)。

数据包络分析 (DEA) 在能源和环境中的应用

- 用于能源和环境效率的 DEA:本研究回顾了 DEA 在过去四十年中评估能源和环境效率的应用,强调了 DEA 在平衡经济成功和污染缓解中的作用。DEA 作为一种关键方法,用于评估可持续性并应对全球变暖和气候变化挑战 (Sueyoshi 等人,2017)。

研究效率和方法

- 中国大学的研究效率评估:本研究利用 DEA 评估了 40 所中国重点科技大学的研究效率,为优化资源配置和提高研究产出质量提供了见解 (李双吉,2014)。

作用机制

Target of Action

DAF-4 DA, also known as 4-Amino-5-Methylamino-2’,7’-Difluorofluorescein Diacetate, is primarily used as a fluorescent probe for the detection of nitric oxide (NO) in biological systems . Its primary targets are the nitric oxide molecules present in the cells .

Mode of Action

DAF-4 DA is essentially non-fluorescent until it reacts with nitric oxide (NO) to form a fluorescent benzotriazole . This compound is cell-permeant and passively diffuses across cellular membranes. Once inside cells, it is deacetylated by intracellular esterases to become DAF-FM . The fluorescence quantum yield of DAF-FM increases significantly after reacting with nitric oxide .

Biochemical Pathways

The biochemical pathway involved in the action of DAF-4 DA is the nitric oxide signaling pathway. Nitric oxide is a critical signaling molecule in the body, involved in various physiological and pathological processes. DAF-4 DA, as a fluorescent probe, helps in visualizing and quantifying the presence and concentration of nitric oxide in cells .

Pharmacokinetics

The pharmacokinetic properties of DAF-4 DA are primarily related to its ability to cross cell membranes and its transformation within the cell. It passively diffuses across cellular membranes and is then deacetylated by intracellular esterases to become DAF-FM

Result of Action

The result of DAF-4 DA’s action is the generation of a fluorescent signal that is proportional to the concentration of nitric oxide in the cell. This allows for the quantification and visualization of nitric oxide, aiding in various research and diagnostic applications .

Action Environment

The action of DAF-4 DA can be influenced by various environmental factors. For instance, the pH value can affect the fluorescence of the product formed after DAF-4 DA reacts with nitric oxide . It is also noted that DAF-4 DA is more stable and less likely to quench, making it more suitable for detection . .

生化分析

Biochemical Properties

DAF-4 DA plays a significant role in biochemical reactions, particularly those involving nitric oxide. It interacts with enzymes such as nNOS, eNOS, and iNOS, which predominantly produce nitric oxide . The nature of these interactions involves the reaction of DAF-4 DA with nitric oxide to form a highly fluorescent benzotriazole derivative .

Cellular Effects

DAF-4 DA has profound effects on various types of cells and cellular processes. It influences cell function by reacting with intracellular nitric oxide. Cells with higher levels of intracellular nitric oxide display increased fluorescence, indicating the presence and quantity of nitric oxide . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of DAF-4 DA is quite fascinating. In its unreacted form, DAF-4 DA has minimal fluorescence and freely crosses the cell membrane . Once inside the cell, intracellular esterases cleave off the diacetate groups, trapping the now weakly fluorescent probe within the cell . The freed probe then reacts with nitric oxide to form a benzotriazole derivative, which is highly fluorescent .

Metabolic Pathways

DAF-4 DA is involved in the nitric oxide metabolic pathway. It interacts with enzymes such as nNOS, eNOS, and iNOS

Transport and Distribution

DAF-4 DA is transported and distributed within cells and tissues by freely crossing the cell membrane in its unreacted form . Once inside the cell, it is trapped and reacts with nitric oxide

属性

IUPAC Name |

6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O5/c21-10-3-8-15(5-13(10)25)28-16-6-14(26)11(22)4-9(16)20(8)7-1-2-12(23)18(24)17(7)19(27)29-20/h1-6,25-26H,23-24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXNTHPYMAFXLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。